n,n-bis(2-chloroethyl)propan-1-amine n,n-bis(2-chloroethyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 621-68-1
VCID: VC7987019
InChI: InChI=1S/C7H15Cl2N/c1-2-5-10(6-3-8)7-4-9/h2-7H2,1H3
SMILES: CCCN(CCCl)CCCl
Molecular Formula: C7H15Cl2N
Molecular Weight: 184.1 g/mol

n,n-bis(2-chloroethyl)propan-1-amine

CAS No.: 621-68-1

Cat. No.: VC7987019

Molecular Formula: C7H15Cl2N

Molecular Weight: 184.1 g/mol

* For research use only. Not for human or veterinary use.

n,n-bis(2-chloroethyl)propan-1-amine - 621-68-1

Specification

CAS No. 621-68-1
Molecular Formula C7H15Cl2N
Molecular Weight 184.1 g/mol
IUPAC Name N,N-bis(2-chloroethyl)propan-1-amine
Standard InChI InChI=1S/C7H15Cl2N/c1-2-5-10(6-3-8)7-4-9/h2-7H2,1H3
Standard InChI Key XPOTXXGDCPYFGR-UHFFFAOYSA-N
SMILES CCCN(CCCl)CCCl
Canonical SMILES CCCN(CCCl)CCCl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central propan-1-amine group (CH3CH2CH2NH\text{CH}_3\text{CH}_2\text{CH}_2\text{NH}) substituted with two 2-chloroethyl groups (ClCH2CH2\text{ClCH}_2\text{CH}_2) at the nitrogen atom. In its hydrochloride form, the amine group is protonated, forming NH+\text{NH}^+, with a chloride counterion . Key structural identifiers include:

  • SMILES: CCCN(CCCl)CCCl

  • InChIKey: XPOTXXGDCPYFGR-UHFFFAOYSA-N

Physicochemical Data

PropertyValueSource
Molecular Weight184.11 g/mol (free base)
220.6 g/mol (hydrochloride)
Density1.055 g/cm³ (free base)
Boiling Point154.4°C (free base)
SolubilitySoluble in polar organic solvents (e.g., THF, DCM)

The hydrochloride form exhibits higher solubility in aqueous media due to ionic interactions, facilitating its use in synthetic reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Amination: Propan-1-amine reacts with 2-chloroethanol in the presence of hydrochloric acid, forming an intermediate secondary amine.

  • Chlorination: The intermediate undergoes chlorination using thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus oxychloride (POCl3\text{POCl}_3) to introduce the second chloroethyl group .

Reaction Scheme:

CH3CH2CH2NH2+2ClCH2CH2OHHClCH3CH2CH2N(CH2CH2Cl)2+2H2O\text{CH}_3\text{CH}_2\text{CH}_2\text{NH}_2 + 2 \text{ClCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{HCl}} \text{CH}_3\text{CH}_2\text{CH}_2\text{N}(\text{CH}_2\text{CH}_2\text{Cl})_2 + 2 \text{H}_2\text{O}

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors to optimize yield (>90%) and purity (>97%) . Key parameters include:

  • Temperature control (20–40°C to prevent side reactions) .

  • Use of aprotic solvents (e.g., acetonitrile) to minimize hydrolysis .

  • In-line purification via crystallization or distillation .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chloroethyl groups are highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols):

N(CH2CH2Cl)2+2NH3N(CH2CH2NH2)2+2HCl\text{N}(\text{CH}_2\text{CH}_2\text{Cl})_2 + 2 \text{NH}_3 \rightarrow \text{N}(\text{CH}_2\text{CH}_2\text{NH}_2)_2 + 2 \text{HCl}

Such reactions yield bis-amine derivatives, which are precursors to polyurethane catalysts .

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) forms N-oxides, which exhibit enhanced water solubility and reduced toxicity .

  • Reduction: Catalytic hydrogenation removes chloroethyl groups, generating propan-1-amine derivatives.

Cyclization Reactions

In the presence of phosphorus oxychloride, the compound cyclizes to form oxazaphosphorine derivatives, key intermediates in cyclophosphamide synthesis :

N(CH2CH2Cl)2+POCl3+HOCH2CH2CH2NH2Cyclophosphamide+3HCl\text{N}(\text{CH}_2\text{CH}_2\text{Cl})_2 + \text{POCl}_3 + \text{HOCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{Cyclophosphamide} + 3 \text{HCl}

Biological Activity and Mechanistic Insights

DNA Alkylation

The compound’s chloroethyl groups undergo intramolecular cyclization to form aziridinium ions, which alkylate DNA at the N7 position of guanine . This cross-linking disrupts DNA replication, inducing apoptosis in rapidly dividing cells.

Cytotoxic Effects

  • Acute Toxicity: Oral LD₅₀ in rodents is 50–100 mg/kg, causing gastrointestinal necrosis and bone marrow suppression .

  • Mutagenicity: Alkylation of DNA bases leads to point mutations and chromosomal aberrations (Ames test positive) .

Industrial and Pharmaceutical Applications

Pharmaceutical Synthesis

ApplicationDerivativeUse Case
Antineoplastic AgentsCyclophosphamideLymphoma, leukemia
ImmunosuppressantsIfosfamideOrgan transplantation
Targeted TherapiesFunctionalized mustardsAntibody-drug conjugates

Chemical Intermediates

  • Surfactants: Quaternary ammonium derivatives act as cationic surfactants .

  • Polymer Chemistry: Bis-chloroethyl groups initiate polymerization in epoxy resins.

HazardNFPA RatingOSHA Classification
Health3Acute toxicity (Category 2)
Flammability1Non-flammable
Reactivity1Stable under normal conditions

Exposure Mitigation

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and fume hoods .

  • First Aid:

    • Inhalation: Move to fresh air; administer oxygen if needed .

    • Dermal Contact: Rinse with water for 15 minutes; remove contaminated clothing .

Disposal

Incinerate at >1,000°C with scrubbers to neutralize HCl emissions .

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